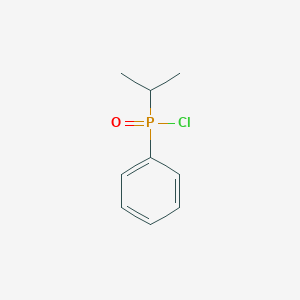
ISOPOPYLPHENYLPHOSPHINCHLORID
Description
Isopropylphenylphosphinic chloride (C₉H₁₂ClOP) is an organophosphorus compound characterized by a phosphorus atom bonded to an isopropyl group, a phenyl group, a chloride, and an oxygen atom. It belongs to the phosphinic chloride family, which are pivotal intermediates in organic synthesis, particularly in the preparation of ligands for catalysis and flame retardants . While specific data on this compound are scarce in publicly available literature, its structural analogs, such as methylphenylphosphinic chloride (C₇H₈ClOP) and diphenylphosphinous chloride (C₁₂H₁₀ClP), provide a basis for comparative analysis.
Properties
CAS No. |
13213-43-9 |
|---|---|
Molecular Formula |
C9H12ClOP |
Molecular Weight |
202.62 g/mol |
IUPAC Name |
[chloro(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C9H12ClOP/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
MJRQEECLCDXNNN-UHFFFAOYSA-N |
SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
Canonical SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
ISOPOPYLPHENYLPHOSPHINCHLORID can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with propan-2-yl chloride in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of phenyl(propan-2-yl)phosphinic chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ISOPOPYLPHENYLPHOSPHINCHLORID undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic derivatives.
Oxidation and Reduction: The compound can be oxidized to form phosphinic acids or reduced to form phosphine oxides.
Hydrolysis: In the presence of water or aqueous base, phenyl(propan-2-yl)phosphinic chloride can hydrolyze to form phenyl(propan-2-yl)phosphinic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide), water
Major Products Formed
Phosphinic Derivatives: Formed through substitution reactions
Phosphinic Acids: Formed through oxidation or hydrolysis
Phosphine Oxides: Formed through reduction
Scientific Research Applications
ISOPOPYLPHENYLPHOSPHINCHLORID has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phenyl(propan-2-yl)phosphinic chloride involves its interaction with nucleophilic sites on target molecules. The phosphinic chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable phosphinic derivatives. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of bioactive compounds.
Comparison with Similar Compounds
Methylphenylphosphinic Chloride (C₇H₈ClOP)
Structural Features :
Key Differences :
| Parameter | Isopropylphenylphosphinic Chloride | Methylphenylphosphinic Chloride |
|---|---|---|
| Molecular Weight | ~202.6 g/mol (calculated) | 174.56 g/mol |
| Steric Bulk | High (isopropyl group) | Low (methyl group) |
| Reactivity | Reduced due to bulk | Higher |
Diphenylphosphinous Chloride (C₁₂H₁₀ClP)
Structural Features :
Key Differences :
| Parameter | Isopropylphenylphosphinic Chloride | Diphenylphosphinous Chloride |
|---|---|---|
| Molecular Weight | ~202.6 g/mol | 220.63 g/mol |
| Electronic Effects | Moderate (alkyl and aryl mix) | Strong (two aryl groups) |
| Thermal Stability | Lower | Higher |
Thiophosphoryl Chloride (PSCl₃)
Structural Features :
Key Differences :
| Parameter | Isopropylphenylphosphinic Chloride | Thiophosphoryl Chloride |
|---|---|---|
| Bonding Environment | P–O and P–C bonds | P–S and P–Cl bonds |
| Toxicity | Lower | High (corrosive, toxic) |
| Industrial Use | Specialty chemicals | Bulk agrochemical production |
Research Findings and Trends
- Steric Effects : Bulky substituents like isopropyl in Isopropylphenylphosphinic chloride hinder nucleophilic attacks, making it less reactive than methylphenyl analogs but more selective in forming sterically demanding ligands .
- Electronic Effects: Aryl groups in diphenylphosphinous chloride enhance resonance stabilization, whereas alkyl groups in isopropylphenyl derivatives prioritize inductive effects .
- Synthetic Utility : Isopropylphenylphosphinic chloride’s hybrid structure (alkyl + aryl) offers a balance between reactivity and stability, ideal for niche catalytic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


